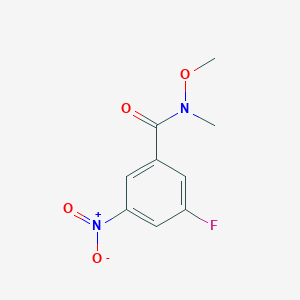
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a nitro group, and methoxy and methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a fluorobenzene derivative followed by amide formation. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The methoxy and methyl groups can affect the compound’s solubility and stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-N-methyl-N-methoxybenzamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
3-Fluoro-N-methyl-N-methoxy-4-nitrobenzamide:
3-Fluoro-N-methyl-N-methoxy-5-chlorobenzamide: The nitro group is replaced with a chlorine atom, leading to different chemical behavior.
Uniqueness
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9FN2O4 |
|---|---|
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
3-fluoro-N-methoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 |
Clave InChI |
CMJUBRUOLDHBQH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



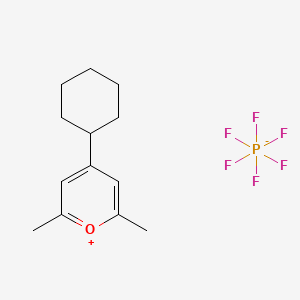
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)

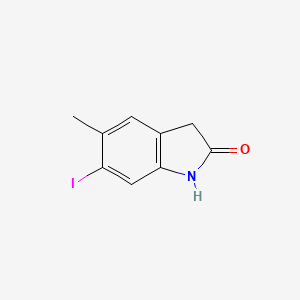
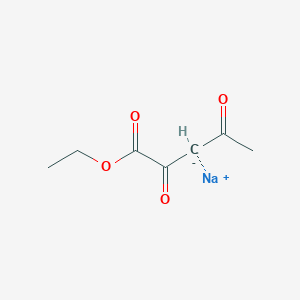
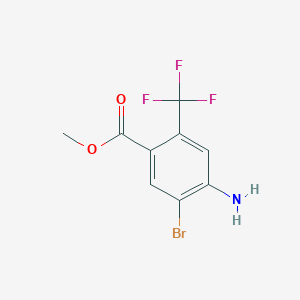



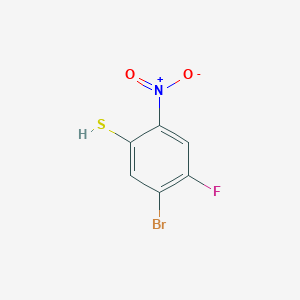

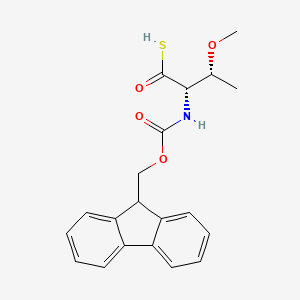
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
